((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine
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Overview
Description
((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound with a tetrahydrofuran ring substituted with a methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the tetrahydrofuran ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine oxides or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: It can be used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.
Therapeutic Agents: It may have therapeutic potential for treating certain diseases or conditions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- ((2R,4R)-4-Phenylmethyltetrahydrofuran-2-yl)methanamine
- ((2R,4R)-4-(2-Hydroxyphenyl)tetrahydrofuran-2-yl)methanamine
- ((2R,4R)-4-(2-Chlorophenyl)tetrahydrofuran-2-yl)methanamine
Comparison:
- Uniqueness: The presence of the methoxy group in ((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding.
- Reactivity: The methoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions compared to its analogs.
- Applications: The specific functional groups present in the compound can make it more suitable for certain applications, such as drug development or material science, compared to similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-methoxyphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10H,6-8,13H2,1H3/t9-,10+/m0/s1 |
InChI Key |
BFJNOEGVUIHKHO-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2C[C@@H](OC2)CN |
Canonical SMILES |
COC1=CC=CC=C1C2CC(OC2)CN |
Origin of Product |
United States |
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